

# The Fumagilin B Gene Cluster in *Aspergillus fumigatus*: A Technical Guide

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## Abstract

Fumagillin, a meroterpenoid produced by the opportunistic human pathogen *Aspergillus fumigatus*, has garnered significant interest for its potent anti-angiogenic and antimicrobial properties. Its biosynthesis is orchestrated by a dedicated gene cluster, the **Fumagilin B** (*fma*) cluster, located on chromosome 8. This technical guide provides a comprehensive overview of the *fma* gene cluster, detailing its genetic organization, the intricate biosynthetic pathway of fumagillin, and the regulatory networks that govern its expression. We present a consolidation of quantitative data, detailed experimental methodologies for the study of this cluster, and visual representations of key pathways to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

## Introduction

*Aspergillus fumigatus* is a ubiquitous saprophytic fungus capable of causing life-threatening invasive aspergillosis in immunocompromised individuals[1]. The pathogenicity of this fungus is, in part, attributed to its ability to produce a diverse array of secondary metabolites, including mycotoxins like gliotoxin and fumagillin[1]. Fumagillin was first isolated from *A. fumigatus* in 1949 and has since been recognized for its therapeutic potential, notably as an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis[1][2][3][4][5]. This activity has positioned fumagillin and its derivatives as promising candidates for cancer therapy and for treating microsporidiosis in honeybees[1][5][6].

The genetic blueprint for fumagillin production is encoded within a supercluster of genes on chromosome 8 (Afu8g00100-Afu8g00720), with the core fumagillin biosynthetic (fma) cluster spanning from Afu8g00370 to Afu8g00520[1]. The elucidation of this gene cluster and its biosynthetic pathway has been a significant focus of research, revealing a complex series of enzymatic reactions that convert primary metabolites into the final bioactive compound[1][2][7]. Understanding the intricacies of the fma gene cluster is paramount for harnessing its potential for biotechnological and pharmaceutical applications.

## The Fumagilin B (fma) Gene Cluster

The fumagillin biosynthetic gene cluster in *A. fumigatus* is comprised of 15 genes.[1] These genes encode a suite of enzymes responsible for the stepwise synthesis of fumagillin, including a polyketide synthase, a terpene cyclase, various oxygenases, and a regulatory protein. The genes within this cluster are co-regulated, ensuring a coordinated production of the final metabolite[4][8].

## Genetic Organization and Gene Functions

The genes within the fma cluster have been identified and their putative functions assigned based on sequence homology and experimental characterization, including gene knockout studies.[2][7][9]

Gene Locus ID	Gene Name (Nomenclature 1)	Gene Name (Nomenclature 2)	Deduced Function
Afu8g00370	fma-PKS	fmaA	Polyketide Synthase
Afu8g00380	fma-AT	Acyltransferase	
Afu8g00390	Unknown/Unassigned		
Afu8g00400	Unknown/Unassigned		
Afu8g00410	Self-resistance protein		
Afu8g00420	fumR	fapR	C6 transcription factor
Afu8g00430	Unknown/Unassigned		
Afu8g00440	Fma-MT	Flavin-binding monooxygenase/Meth yltransferase	
Afu8g00450	Unknown/Unassigned		
Afu8g00460	Unknown/Unassigned		
Afu8g00470	Fma-ABM	Antibiotic Biosynthesis Monooxygenase	
Afu8g00480	Fma-C6H	Non-heme iron- dependent dioxygenase	
Afu8g00490	Partial PKS (Ketoreductase)		
Afu8g00510	Fma-P450	Cytochrome P450 monooxygenase	
Afu8g00520	fma-TC	Terpene Cyclase	

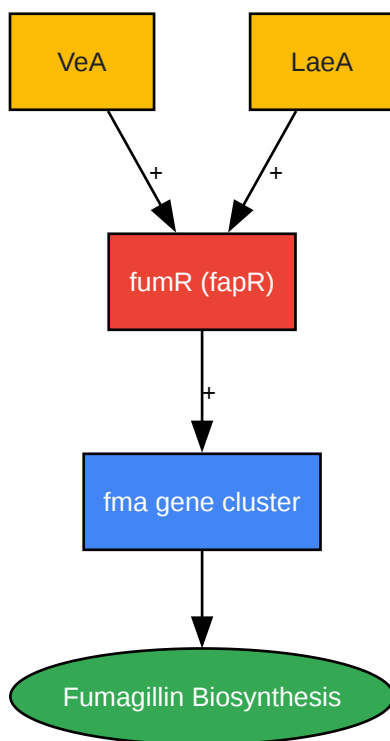
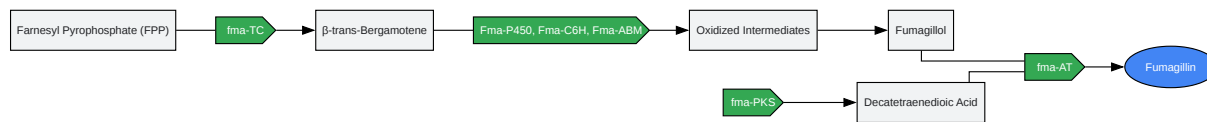
Table 1: Genes of the **Fumagilin B** (fma) cluster and their putative functions. Note that two different nomenclature systems have been used in the literature.[\[5\]](#)

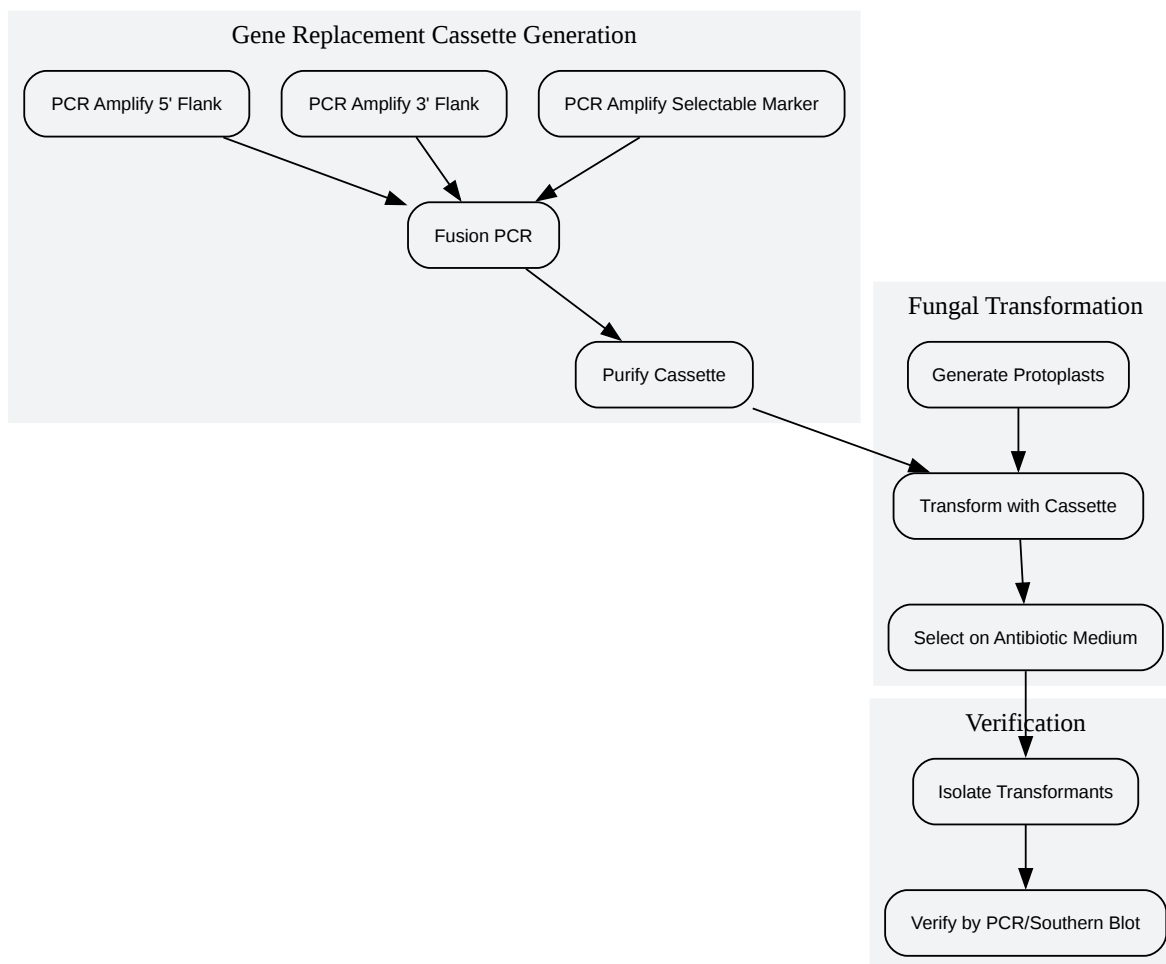
## Biosynthetic Pathway of Fumagillin

The biosynthesis of fumagillin is a multi-step process involving both the polyketide and terpenoid pathways. The final molecule is a meroterpenoid, consisting of a polyketide-derived decatetraenedioic acid chain esterified to a sesquiterpenoid core, fumagillol[2]. The pathway has been elucidated through a combination of gene deletion studies, heterologous expression, and in vitro enzymatic assays[2][7].

The key steps in the biosynthesis are as follows:

- **Formation of the Polyketide Moiety:** The fma-PKS (Afu8g00370), a polyketide synthase, synthesizes a C12 polyketide intermediate[9].
- **Formation of the Terpenoid Core:** The fma-TC (Afu8g00520), a membrane-bound terpene cyclase, catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form  $\beta$ -trans-bergamotene[2][9][10].
- **Oxidative Tailoring of the Terpenoid:** A series of oxygenases, including a multifunctional cytochrome P450 monooxygenase (Fma-P450, Afu8g00510), a non-heme iron-dependent dioxygenase (Fma-C6H, Afu8g00480), and an ABM family monooxygenase (Fma-ABM, Afu8g00470), catalyze a cascade of reactions including hydroxylation, ring-opening, and epoxidations to convert  $\beta$ -trans-bergamotene into the highly oxygenated fumagillol core[7].
- **Esterification:** The acyltransferase, fma-AT (Afu8g00380), is responsible for the esterification of the polyketide chain to the fumagillol core, forming fumagillin[2][9].





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